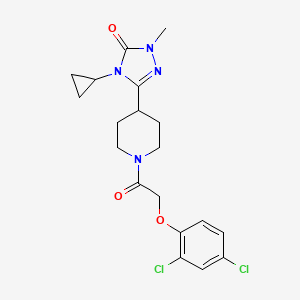
4-Bromo-2'-methylthiobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2’-methylthiobiphenyl is an organic compound with the molecular formula C13H11BrS It is a biphenyl derivative where a bromine atom is substituted at the 4-position and a methylthio group is substituted at the 2’-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2’-methylthiobiphenyl typically involves the bromination of 2’-methylthiobiphenyl. One common method is the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.
Industrial Production Methods: In an industrial setting, the production of 4-Bromo-2’-methylthiobiphenyl can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of hydrobromic acid and alkali metal bromates in a two-phase medium under photo-irradiation has also been reported for the preparation of bromomethyl-biphenyl derivatives .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2’-methylthiobiphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts in the presence of base and boronic acids.
Major Products:
Substitution: Formation of various substituted biphenyl derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-Bromo-2’-methylthiobiphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex biaryl structures through coupling reactions.
Biology: Potential use in the development of biologically active molecules.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-2’-methylthiobiphenyl in chemical reactions involves the activation of the bromine atom or the methylthio group. In substitution reactions, the bromine atom is typically the leaving group, while in oxidation reactions, the sulfur atom in the methylthio group is the reactive site. The compound’s reactivity is influenced by the electronic effects of the substituents on the biphenyl core.
Comparison with Similar Compounds
4-Bromo-2-methylthiophene: A thiophene derivative with similar bromine and methylthio substitutions.
4-Bromo-2,5-dimethoxyphenethylamine: A phenethylamine derivative with bromine and methoxy groups.
Uniqueness: 4-Bromo-2’-methylthiobiphenyl is unique due to its biphenyl structure, which provides a rigid framework and distinct electronic properties. This makes it particularly useful in the synthesis of complex organic molecules and materials.
Properties
IUPAC Name |
1-bromo-4-(2-methylsulfanylphenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrS/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPFDIWFCKGTRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine;hydrochloride](/img/structure/B2575956.png)




![N-(4-ethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2575963.png)





![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3,3-diphenylpropanamide](/img/structure/B2575972.png)

![(E)-{2-[(2,6-dichlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}(methoxy)amine](/img/structure/B2575976.png)
